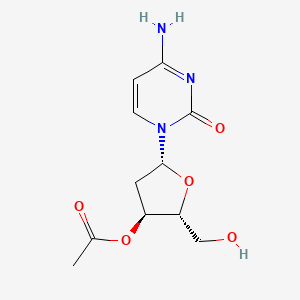

3'-O-Acetyl-2'-deoxycytidine

Description

Significance of Nucleoside Modifications in Fundamental Biochemical and Molecular Biology Research

Nucleosides, the fundamental building blocks of DNA and RNA, are not merely static components of the genetic code. kbdna.com Their chemical modification is a widespread and crucial biological phenomenon that underpins a vast array of cellular processes. biosynth.com These modifications, ranging from simple methylation to more complex acylations, expand the functional repertoire of nucleic acids far beyond simple information storage. pageplace.deresearchgate.net In the realm of transfer RNA (tRNA), for instance, modified nucleosides are critical for maintaining the structural integrity and decoding functions of these molecules during protein synthesis. nih.gov They can influence codon-anticodon interactions, thereby modulating the rate and fidelity of translation. nih.gov

Beyond their role in translation, nucleoside modifications are integral to gene expression regulation, cell signaling, and metabolism. biosynth.com For example, certain modifications can protect RNA from degradation, while others can serve as recognition sites for protein binding, influencing RNA processing and localization. The study of these natural modifications provides invaluable insights into the intricate control mechanisms of the cell. Moreover, the deliberate synthesis of novel modified nucleosides has become a cornerstone of chemical biology and medicinal chemistry, leading to the development of antiviral and anticancer therapeutics. biosynth.comacs.org These synthetic analogues can act as chain terminators in DNA or RNA synthesis or as specific inhibitors of viral or cellular enzymes. biosynth.com

Historical Overview of Acetylated Deoxynucleosides in Chemical Biology

The strategic use of acetyl groups as protecting groups in organic synthesis has a long history, and their application in nucleoside chemistry has been particularly impactful. wikipedia.org Acetylation, the process of adding an acetyl group, can selectively block reactive hydroxyl groups on the sugar moiety of a nucleoside, preventing them from participating in unwanted side reactions during the chemical synthesis of oligonucleotides. wikipedia.org This approach was instrumental in the development of early methods for synthesizing DNA and RNA fragments with defined sequences.

Historically, acetylated deoxynucleosides served as key intermediates in the phosphodiester and phosphotriester methods of oligonucleotide synthesis. wikipedia.org For example, the 3'-O-acetyl group could be selectively removed to allow for the stepwise addition of the next nucleotide in the growing chain. While phosphoramidite (B1245037) chemistry has largely superseded these earlier methods, the fundamental principles of using protecting groups like acetyl esters remain central to modern solid-phase oligonucleotide synthesis. wikipedia.org Furthermore, the study of acetylated nucleosides has not been limited to their role as synthetic intermediates. The discovery of naturally occurring acetylated nucleosides, such as N4-acetylcytidine (ac4C) in tRNA and rRNA, has spurred research into the biological roles of acetylation. nih.gov This has led to a deeper appreciation of acetylation as a dynamic post-transcriptional modification that can influence RNA stability and function. nih.gov

Academic Rationale for Investigating the 3'-O-Acetyl-2'-deoxycytidine Nucleoside

The academic interest in 3'-O-Acetyl-2'-deoxycytidine stems from its utility as a versatile building block in the synthesis of other, more complex nucleoside analogues. biosynth.com Its structure, featuring a temporary acetyl protecting group at the 3'-hydroxyl position, makes it an ideal precursor for the controlled, regioselective modification of the 2'-deoxycytidine (B1670253) scaffold. This is particularly important in the construction of oligonucleotides where precise control over the formation of the phosphodiester linkage is paramount.

Furthermore, research into 3'-O-acetylated deoxynucleosides contributes to our fundamental understanding of how modifications at the sugar moiety influence the conformation and biological activity of nucleosides. This knowledge is critical for the rational design of nucleoside-based drugs. While 3'-O-Acetyl-2'-deoxycytidine itself is primarily a research chemical, its synthesis and reactions provide valuable data for the development of new antiviral and anticancer agents. biosynth.com For instance, the strategic placement of an acetyl group can impact a nucleoside's metabolic stability and its ability to be phosphorylated to the active triphosphate form within a cell.

Scope and Focus of Current Research Endeavors on the Compound

Current research involving 3'-O-Acetyl-2'-deoxycytidine is largely concentrated in the field of synthetic organic chemistry and chemical biology. It is frequently used as a starting material or an intermediate in the multi-step synthesis of a wide range of modified nucleosides. kbdna.combiosynth.com These synthetic targets often have potential applications in diagnostics and therapeutics.

A significant area of focus is its use in the synthesis of labeled or modified oligonucleotides. These custom-synthesized DNA fragments are indispensable tools for a variety of molecular biology techniques, including PCR, DNA sequencing, and gene editing. The ability to incorporate specific modifications via precursors like 3'-O-Acetyl-2'-deoxycytidine allows researchers to probe DNA-protein interactions, study DNA repair mechanisms, and develop novel diagnostic probes. The compound is also utilized in the synthesis of nucleoside triphosphates, which are essential for studying the mechanisms of DNA polymerases and for developing new DNA sequencing technologies. caymanchem.com

Compound Data

Below are tables detailing the properties of 3'-O-Acetyl-2'-deoxycytidine and a list of other chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRMDNADDOXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404324 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72560-69-1 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis Methodologies for 3 O Acetyl 2 Deoxycytidine

Stereoselective Synthesis Approaches for the 3'-O-Acetyl-2'-deoxycytidine Nucleoside

The precise spatial arrangement of atoms, or stereochemistry, within a nucleoside analog is critical to its biological function. Therefore, developing synthetic routes that selectively produce the desired stereoisomer of 3'-O-Acetyl-2'-deoxycytidine is of paramount importance.

Convergent and Divergent Synthetic Strategies

The synthesis of complex molecules like 3'-O-Acetyl-2'-deoxycytidine can be approached through two main strategies: convergent and divergent synthesis. scholarsresearchlibrary.com

In contrast, a divergent synthesis begins with a common precursor that is progressively modified to create a library of related compounds. nih.gov For example, a divergent approach has been developed for the synthesis of various epigenetically important pyrimidine (B1678525) 2'-deoxynucleosides starting from a single common precursor. nih.gov While this strategy is highly effective for generating a diverse set of analogs for structure-activity relationship studies, a recent report on the divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides was retracted due to concerns about the reproducibility of the data, highlighting the challenges in ensuring the reliability of synthetic methods. rsc.orgnih.gov

Synthesis from Precursors and Related Cytidine (B196190) Derivatives (e.g., from 3',5'-di-O-acetyl-N4-benzoyl-2'-deoxycytidine)

3'-O-Acetyl-2'-deoxycytidine can be synthesized from various precursors and related cytidine derivatives. One notable precursor is 3',5'-di-O-acetyl-N4-benzoyl-2'-deoxycytidine . evitachem.combiosynth.com This compound, which has both the 3' and 5' hydroxyl groups acetylated and the N4-amino group benzoylated, can serve as a starting material. evitachem.com Selective deacetylation at the 5'-position would be required to yield the target molecule. The synthesis of this precursor itself typically involves the protection of the hydroxyl groups of 2'-deoxycytidine (B1670253) with acetyl groups, followed by benzoylation of the N4-amino group. evitachem.com

Another synthetic route involves the anomerization of β-nucleosides to α-nucleosides. For example, reacting 3′,5′-di-O-acetyl-N4-benzoyl-2′-deoxycytidine with specific reagents can lead to the synthesis of α-deoxycytidine after saponification. rsc.org While this demonstrates the transformation of a di-acetylated precursor, it also highlights the importance of controlling stereochemistry during synthesis.

Furthermore, the synthesis of related compounds, such as N4-acetylated 3-methylcytidine (B1283190) phosphoramidites, has been described, showcasing the versatility of N4-acetylation in the synthesis of modified cytidine derivatives for solid-phase RNA synthesis. d-nb.info

Solid-Phase Synthesis Techniques Utilizing the 3'-O-Acetyl-2'-deoxycytidine Nucleoside

Solid-phase synthesis has revolutionized the production of oligonucleotides, offering significant advantages over traditional solution-phase methods, including ease of purification and automation. atdbio.com In this technique, the growing oligonucleotide chain is attached to an insoluble solid support, and reagents are passed over it in a sequential manner. atdbio.comumich.edu

Optimized Coupling Procedures and Reagents

The standard phosphoramidite (B1245037) method involves a four-step cycle: detritylation, coupling, capping, and oxidation. atdbio.com

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. atdbio.com

Coupling: The next nucleoside phosphoramidite, activated by a reagent like tetrazole, is coupled to the free 5'-hydroxyl group. atdbio.combeilstein-journals.org The use of an excess of the phosphoramidite and activator drives the reaction to completion. atdbio.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. atdbio.com

For the incorporation of modified nucleosides like 3'-O-Acetyl-2'-deoxycytidine, the corresponding phosphoramidite derivative would be required. The synthesis of such phosphoramidites involves the protection of the N4-amino group (e.g., with an acetyl group) and the 5'-hydroxyl group (e.g., with a DMT group), followed by phosphitylation of the 3'-hydroxyl group. google.com

Optimizing coupling procedures may involve adjusting the coupling time, the nature and concentration of the activator, and the choice of protecting groups on the nucleobase to ensure high coupling efficiencies. d-nb.infonih.gov For instance, N4-acetyl protection on cytidine is often preferred to circumvent side reactions associated with N4-benzoyl groups during deprotection. nih.gov

Strategies for Selective Deprotection

After the oligonucleotide has been assembled on the solid support, the protecting groups from the nucleobases and the phosphate backbone must be removed, and the oligonucleotide must be cleaved from the support. atdbio.com The deprotection strategy must be carefully chosen to be effective without damaging the desired product.

Selective deprotection becomes particularly important when dealing with sensitive or modified nucleosides. The choice of protecting groups dictates the deprotection conditions. "Fast-deprotecting" groups, such as phenoxyacetyl (PAC), can be removed under milder conditions than standard protecting groups like benzoyl or acetyl. researchgate.net

A study on selective deprotection found that aqueous methylamine (B109427) is very efficient at removing various N-acyl protecting groups, while ethanolic ammonia (B1221849) offers high selectivity between standard and fast-deprotecting groups. researchgate.net For oligonucleotides containing N4-acetylcytidine, deprotection with ammonia is often recommended to avoid transamination that can occur with methylamine. nih.gov

Orthogonal protecting group strategies allow for the selective removal of one type of protecting group while others remain intact. organic-chemistry.org This is particularly useful in the synthesis of complex molecules or when modifications need to be performed on the oligonucleotide while it is still attached to the solid support. umich.edu For example, a photolabile linker could be used to cleave the oligonucleotide from the support under UV light after other protecting groups have been removed chemically. researchgate.net

Below is an interactive table summarizing the key reagents and conditions for solid-phase synthesis and deprotection.

| Step | Reagent/Condition | Purpose | Reference |

| Detritylation | Dichloroacetic acid in dichloromethane | Removal of the 5'-DMT group | atdbio.combeilstein-journals.org |

| Coupling | Nucleoside phosphoramidite, Tetrazole | Formation of the internucleotide linkage | atdbio.combeilstein-journals.org |

| Capping | Acetic anhydride, N-methylimidazole | To block unreacted 5'-hydroxyl groups | atdbio.com |

| Oxidation | Iodine in THF/water/pyridine | Oxidation of phosphite to phosphate | biotage.co.jp |

| Deprotection/Cleavage | Aqueous ammonia or methylamine | Removal of base and phosphate protecting groups and cleavage from support | nih.govatdbio.comresearchgate.net |

Chemoenzymatic Synthesis Routes for the 3'-O-Acetyl-2'-deoxycytidine Nucleoside

The synthesis of specifically modified nucleosides such as 3'-O-Acetyl-2'-deoxycytidine presents a significant challenge in organic chemistry due to the multiple reactive hydroxyl groups on the sugar moiety. acs.org Chemoenzymatic methods, which combine the precision of biological catalysts with the practicality of chemical synthesis, offer powerful solutions to overcome these challenges. These strategies leverage the inherent selectivity of enzymes to modify specific positions on the nucleoside structure, thereby avoiding complex and often inefficient protection-deprotection steps associated with purely chemical approaches. acs.org

Biocatalytic Approaches to Acetylation and Deacetylation

Once the 2'-deoxycytidine nucleoside is obtained, the key challenge is the regioselective acetylation of the 3'-hydroxyl group, distinguishing it from the primary 5'-hydroxyl group. Hydrolases, particularly lipases, used in non-aqueous environments, are exceptionally effective for this purpose. tandfonline.comacs.org

Biocatalytic Acetylation:

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym® 435, and lipases from Pseudomonas cepacia are widely employed for the regioselective acylation of nucleosides. acs.orgtandfonline.com These enzymes can differentiate between the primary and secondary hydroxyl groups on the deoxyribose sugar. In many cases, lipases preferentially acylate the primary 5'-hydroxyl group due to lower steric hindrance. However, by carefully selecting the enzyme, solvent, and acyl donor, the selectivity can be shifted towards the secondary 3'-hydroxyl group. tandfonline.com

Research has shown that for 2'-deoxynucleosides, Pseudomonas cepacia lipase exhibits unusual regioselectivity, favoring the acylation of the secondary 3'-hydroxyl group. tandfonline.com This selectivity is attributed to specific interactions within the enzyme's active site. The reaction is typically performed in an organic solvent (e.g., dioxane, tetrahydrofuran) using an acyl donor such as vinyl acetate (B1210297) or acetic anhydride. The enzyme's ability to catalyze the transfer of the acetyl group specifically to the 3'-position yields 3'-O-Acetyl-2'-deoxycytidine, minimizing the formation of the 5'-O-acetylated and 3',5'-diacetylated byproducts.

Biocatalytic Deacetylation:

Enzymatic deacetylation offers another strategic route to isolate the desired 3'-O-acetylated product. This approach is particularly useful in a chemoenzymatic sequence where the nucleoside is first chemically per-acetylated (e.g., to form 3',5'-di-O-acetyl-2'-deoxycytidine). A lipase or protease with high regioselectivity can then be used to selectively hydrolyze the acetyl group from the 5'-position. tandfonline.comresearchgate.net

For example, proteases like subtilisin have been shown to selectively cleave ester bonds at the 5'-position of acetylated nucleosides, leaving the 3'-ester intact. acs.org This process takes advantage of the enzyme's preference for the less sterically hindered primary position, allowing for the isolation of 3'-O-Acetyl-2'-deoxycytidine from a diacetylated precursor. This selective deprotection under mild, aqueous conditions is a significant advantage over chemical methods that often lack selectivity and can damage the nucleoside structure. researchgate.net

Table 2: Biocatalysts for Regioselective Acetylation and Deacetylation of 2'-Deoxynucleosides

| Enzyme | Source Organism | Reaction Type | Typical Regioselectivity on 2'-Deoxynucleosides | Example Substrate/Product |

|---|---|---|---|---|

| Lipase B (CAL-B, Novozym® 435) | Candida antarctica | Acetylation | Highly selective for the 5'-OH group. acs.org | 2'-deoxycytidine → 5'-O-Acetyl-2'-deoxycytidine |

| Lipase | Pseudomonas cepacia | Acetylation | Favors the 3'-OH group. tandfonline.com | 2'-deoxycytidine → 3'-O-Acetyl-2'-deoxycytidine |

| Protease (e.g., Subtilisin) | Bacillus sp. | Deacetylation | Highly selective for the 5'-O-acetyl group. acs.org | 3',5'-Di-O-acetyl-2'-deoxycytidine → 3'-O-Acetyl-2'-deoxycytidine |

| Lipase (Lipozyme® TL IM) | Thermomyces lanuginosus | Deacetylation | Selective deacetylation of sugar moieties. researchgate.net | Used for diastereoselective deacetylation of complex sugar derivatives. researchgate.net |

Role of 3 O Acetyl 2 Deoxycytidine in Oligonucleotide Synthesis and Nucleic Acid Construction

Phosphoramidite (B1245037) Chemistry of the 3'-O-Acetyl-2'-deoxycytidine Nucleoside

The phosphoramidite method is the gold standard for automated solid-phase oligonucleotide synthesis. atdbio.combiotage.com This process involves the stepwise addition of nucleoside phosphoramidites, which are activated to couple with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. atdbio.com The success of this method hinges on the use of protecting groups to prevent unwanted side reactions at various functional groups on the nucleoside.

Synthesis of 3'-O-Acetyl-2'-deoxycytidine Phosphoramidites (e.g., N4-acetylated derivatives)

The synthesis of phosphoramidite monomers from 3'-O-Acetyl-2'-deoxycytidine involves a series of chemical modifications to prepare it for oligonucleotide synthesis. A crucial step is the protection of the exocyclic amino group of the cytosine base, often with an acetyl group, to create N4-acetyl-2'-deoxycytidine. google.com This protection prevents side reactions during the coupling steps. cambio.co.uk

The synthesis pathway typically proceeds as follows:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. This protection is temporary and is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide. atdbio.comgoogle.com

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group, which in this case is already acetylated, is then phosphitylated. This is a key step that introduces the reactive phosphoramidite moiety. A common reagent for this is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. atdbio.comgoogle.com

The resulting compound is a fully protected 3'-O-Acetyl-N4-acetyl-5'-O-DMT-2'-deoxycytidine phosphoramidite, ready for use in an automated DNA synthesizer. google.com The acetyl group at the N4 position is chosen for its compatibility with various deprotection strategies, effectively preventing branching reactions that can occur with unprotected or differently protected amino groups. cambio.co.ukglenresearch.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3'-O-Acetyl-2'-deoxycytidine | C₁₁H₁₅N₃O₅ | 269.25 | Core nucleoside with an acetyl group at the 3'-O position. biosynth.com |

| N4-acetyl-2'-deoxycytidine | C₁₁H₁₅N₃O₅ | 269.25 | Deoxycytidine with a protected exocyclic amino group. google.com |

| N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | C₃₂H₃₃N₃O₇ | 571.62 | DMT-protected intermediate for phosphoramidite synthesis. google.com |

| N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite | C₄₁H₅₀N₅O₈P | 771.84 | The final phosphoramidite monomer used in synthesis. google.com |

Coupling Efficiency and Fidelity in Oligonucleotide Elongation

Research has shown that while standard protecting groups like benzoyl for cytosine can be effective, they can also be susceptible to side reactions such as transamination during deprotection. google.comoup.com The acetyl group offers an alternative that can be more readily removed under milder conditions, thus preserving the integrity of the synthesized oligonucleotide. biotage.com Using acetyl-protected monomers has been demonstrated to reduce branching reactions to zero when compared to unprotected monomers, particularly when using activators like DCI (dicyanoimidazole). glenresearch.com This ensures high fidelity in the elongation of the oligonucleotide chain.

Integration of the 3'-O-Acetyl-2'-deoxycytidine Nucleoside into Synthetic DNA and RNA Constructs

The incorporation of modified nucleosides like 3'-O-Acetyl-2'-deoxycytidine into synthetic nucleic acids allows for the creation of oligonucleotides with specific properties or functionalities.

Design and Synthesis of Modified Oligonucleotides

The design of oligonucleotides containing 3'-O-Acetyl-2'-deoxycytidine is guided by the desired application. The acetyl group at the 3'-position can serve as a temporary blocking group, which can be selectively removed to allow for further enzymatic or chemical modifications at that specific site. The synthesis of these modified oligonucleotides follows the standard phosphoramidite cycle on an automated synthesizer. atdbio.comcambio.co.uk The 3'-O-acetylated phosphoramidite is introduced at the desired position in the sequence.

A key consideration during the synthesis of oligonucleotides with certain modifications is the potential for side reactions. For instance, some modified nucleosides are sensitive to the capping reagents, such as acetic anhydride, used in standard protocols. nih.gov In such cases, the capping step may need to be omitted after the incorporation of the modified residue to prevent the formation of unwanted byproducts. nih.gov

Deprotection Strategies for Oligonucleotide Purification (e.g., acetyl group removal)

Following the completion of the solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This deprotection step is critical for obtaining a pure and functional nucleic acid molecule. nih.gov The choice of deprotection strategy depends on the protecting groups used during synthesis.

For oligonucleotides containing 3'-O-acetyl groups and N4-acetyl groups, a key advantage is the lability of the acetyl protecting group. The acetyl group can be removed under milder basic conditions compared to the more robust benzoyl groups traditionally used for cytosine protection. google.com Standard deprotection methods often involve treatment with aqueous ammonia (B1221849). oup.com The acetyl group on the N4 position is rapidly hydrolyzed under these conditions, which helps to avoid the transamination side reaction that can occur with benzoyl-protected cytidine (B196190). biotage.com

The removal of the 3'-O-acetyl group can also be achieved under specific conditions, allowing for site-specific modification of the oligonucleotide after synthesis. For example, treatment with a methanolic ammonia solution can be used to remove acetyl groups. beilstein-journals.org This allows for a two-step deprotection strategy where the base-protecting groups are removed first, followed by the selective removal of the 3'-O-acetyl group if desired.

Methodologies for Preparing Labeled Oligonucleotides Containing the 3'-O-Acetyl-2'-deoxycytidine Nucleoside

The ability to attach reporter groups, such as fluorescent dyes or biotin (B1667282), to oligonucleotides is essential for many molecular biology applications. google.com The 3'-O-acetyl group on 2'-deoxycytidine (B1670253) can be strategically employed in the synthesis of labeled oligonucleotides.

One approach involves the post-synthetic labeling of the oligonucleotide. After the synthesis is complete and the majority of the protecting groups have been removed, the 3'-O-acetyl group can be selectively cleaved to reveal a free 3'-hydroxyl group. This hydroxyl group can then be chemically or enzymatically coupled to a labeling molecule.

Alternatively, a phosphoramidite of 3'-O-acetyl-2'-deoxycytidine that is already conjugated to a label can be synthesized. This pre-labeled phosphoramidite is then incorporated into the oligonucleotide during solid-phase synthesis. This method requires that the label itself is stable to the conditions of oligonucleotide synthesis and deprotection.

Isotopic Labeling Strategies

Isotopic labeling of nucleic acids is a powerful technique for elucidating their structure, dynamics, and interactions without significantly altering their biochemical properties. medchemexpress.com By replacing atoms with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can render specific components of a DNA or RNA molecule "visible" to analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). medchemexpress.comacs.org

3'-O-Acetyl-2'-deoxycytidine plays an important role as a protected building block in the synthesis of oligonucleotides containing isotopically labeled cytidine residues. The process typically begins with a 2'-deoxycytidine molecule that has been chemically synthesized to incorporate one or more stable isotopes at specific atomic positions. For instance, 2'-deoxycytidine-2'-¹³C or 2'-deoxycytidine-¹³C,¹⁵N₂ are commercially available labeled precursors. medchemexpress.commedchemexpress.com

To incorporate this labeled nucleoside into a growing oligonucleotide chain using certain synthetic methods, its reactive functional groups must be appropriately protected. The acetylation of the 3'-hydroxyl group to form 3'-O-Acetyl-2'-[LABEL]-deoxycytidine is a critical step in this workflow. This protection ensures that the 5'-hydroxyl group of the labeled nucleoside is correctly coupled to the 3'-position of the preceding nucleotide in the sequence. acs.org After the full oligonucleotide has been synthesized, the acetyl group, along with other protecting groups, is removed under mild conditions to yield the final, isotopically labeled nucleic acid. rsc.org This strategy allows for the precise placement of isotopic labels within a DNA sequence, facilitating detailed mechanistic and structural studies. acs.org

| Isotope | Example of Labeled Compound | Research Application |

| ¹³C | 2'-Deoxycytidine-2'-¹³C | NMR spectroscopy to study nucleic acid structure and dynamics; Mass spectrometry to trace metabolic pathways. medchemexpress.commedchemexpress.com |

| ¹⁵N | 2'-Deoxycytidine-¹³C,¹⁵N₂ | NMR studies of hydrogen bonding and base pairing; Elucidating protein-DNA interactions. |

| ²H (D) | Desethylatrazine-d₇ (example of deuterated compound) | Simplify NMR spectra by reducing proton signals; Probe kinetic isotope effects in enzymatic reactions. medchemexpress.com |

| ³⁴S | Sulfuric-³⁴S acid disodium (B8443419) (example of sulfur-labeled compound) | Used in studies of phosphorothioate-modified oligonucleotides (antisense therapy) to trace their metabolism and stability. medchemexpress.com |

Fluorescent and Affinity Tagging Approaches for Research Applications

The attachment of fluorescent dyes and affinity tags to nucleic acids is indispensable for a wide range of research applications, including DNA sequencing, bio-imaging, and the study of molecular interactions. bohrium.comacs.org Fluorescent tags, such as Green Fluorescent Protein (GFP) or other fluorophores, allow for the visualization of nucleic acids within living cells, while affinity tags like biotin enable the purification and isolation of specific DNA or RNA molecules and their binding partners. bohrium.comnih.gov

The incorporation of these tags into synthetic oligonucleotides often relies on the use of modified nucleoside building blocks. acs.org In this context, 3'-O-Acetyl-2'-deoxycytidine can serve as a derivative of a tagged nucleoside prepared for synthesis. A fluorescent or affinity tag can be chemically attached to the 2'-deoxycytidine base, for example at the N4 position. oup.comoup.com Research has demonstrated that N4-acyl-2'-deoxycytidine derivatives are viable substrates for DNA polymerases, enabling the enzymatic synthesis of modified DNA. oup.comoup.com

For chemical synthesis, this tagged 2'-deoxycytidine monomer must be suitably protected. The introduction of a 3'-O-acetyl group creates a protected, tagged building block ready for incorporation into an oligonucleotide sequence. This approach ensures that the tag does not interfere with the coupling chemistry during synthesis. Once the oligonucleotide is fully assembled, the acetyl protecting group is removed, yielding a nucleic acid precisely labeled at a specific cytidine position. rsc.org This method provides a versatile platform for creating custom-labeled DNA probes for use in techniques like fluorescence in situ hybridization (FISH), FRET (Förster Resonance Energy Transfer) studies, and pull-down assays. bohrium.comacs.org

| Tag Type | Example of Tag | Research Application |

| Fluorescent Tag | Green Fluorescent Protein (GFP) | Visualization of tagged proteins and their interactions with nucleic acids in living cells. nih.govbiorxiv.org |

| Fluorescent Tag | Environment-sensitive fluorophores | Sensing protein-DNA interactions through changes in fluorescence intensity, wavelength, or lifetime. acs.org |

| Affinity Tag | Biotin | Purification of nucleic acids and their binding partners (e.g., transcription factors) via streptavidin-biotin interaction; Immobilization on surfaces for biosensor applications. google.com |

| Affinity Tag | Poly-histidine (His-tag) | Used in conjunction with fluorescent proteins for purification and to study the effects of tags on biomolecular condensation. biorxiv.org |

| Click Chemistry Handle | Alkyne or Azide groups | Enables covalent attachment of a wide variety of tags (fluorescent, affinity, etc.) post-synthesis via highly efficient and specific "click" reactions. acs.org |

Biochemical Interactions and Mechanistic Studies Involving 3 O Acetyl 2 Deoxycytidine

Substrate Specificity and Kinetic Analysis with Nucleoside-Modifying Enzymes

The introduction of an acetyl group at the 3'-hydroxyl position of 2'-deoxycytidine (B1670253) significantly alters its interaction with enzymes that typically process canonical nucleosides. This section examines the substrate suitability and kinetic parameters of 3'-O-Acetyl-2'-deoxycytidine with various nucleoside-modifying enzymes.

Interaction with Deoxycytidine Kinases and Related Enzymes

Deoxycytidine kinase (dCK) is a pivotal enzyme in the salvage pathway of nucleosides, responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov The substrate specificity of dCK is a critical determinant in the activation of many nucleoside analog prodrugs used in antiviral and anticancer therapies. nih.gov The presence of a 3'-O-acetyl group on 2'-deoxycytidine is expected to impede its phosphorylation by dCK, as the 3'-hydroxyl group is the natural site of phosphorylation.

While direct kinetic studies on 3'-O-Acetyl-2'-deoxycytidine with dCK are not extensively detailed in the provided results, the general mechanism of dCK suggests that modification at the 3'-position would likely render it a poor substrate. The active site of dCK is structured to accommodate the 3'-hydroxyl group for phosphoryl transfer. nih.govacs.org Prodrug strategies often exploit this by using esters at the 3' or 5' positions, which must be cleaved by cellular esterases to unmask the hydroxyl group, allowing for subsequent phosphorylation by kinases like dCK. google.com Therefore, 3'-O-Acetyl-2'-deoxycytidine would likely act as a prodrug form of 2'-deoxycytidine, requiring deacetylation before it can be effectively phosphorylated by dCK.

| Enzyme | Substrate | Expected Interaction | Reference |

| Deoxycytidine Kinase (dCK) | 3'-O-Acetyl-2'-deoxycytidine | Poor substrate; requires prior deacetylation for phosphorylation. | nih.govgoogle.com |

Enzymatic Deacetylation by Esterases and Hydrolases (e.g., amidohydrolases)

The metabolic fate of 3'-O-Acetyl-2'-deoxycytidine in a cellular environment is largely dependent on the activity of esterases and hydrolases. These enzymes are responsible for cleaving the ester bond, releasing acetic acid and the parent nucleoside, 2'-deoxycytidine. This deacetylation is a critical activation step for the compound to participate in downstream metabolic pathways. acs.org

Carbohydrate esterases, for instance, are known to hydrolyze O-linked acetyl groups from various substrates. cazypedia.org While their primary substrates are often polysaccharides like xylan, the general esterase activity present in cells and tissues like the liver, kidney, and plasma is broad. acs.orgnih.gov Some amidohydrolases, such as YqfB from E. coli, have been shown to be active towards N4-acylated cytosines and cytidines. nih.govnih.gov Although the primary activity of YqfB is on N4-acetylcytidine, the broad substrate tolerance of some hydrolases suggests they could potentially act on O-acetylated nucleosides as well. nih.govnih.gov The enzymatic removal of the acetyl group from 3'-O-Acetyl-2'-deoxycytidine is a prerequisite for its conversion to a bioactive form that can be phosphorylated and incorporated into DNA. google.comacs.org

| Enzyme Family | Action | Significance | Reference |

| Esterases/Hydrolases | Cleavage of the 3'-O-acetyl ester bond | Releases 2'-deoxycytidine, enabling its entry into nucleoside salvage pathways. | acs.org |

| Amidohydrolases (e.g., YqfB) | Potential for deacetylation, though primarily targets N-acyl groups. | Highlights the diversity of enzymes that can modify nucleosides. | nih.govnih.gov |

Influence on DNA Polymerase Fidelity and Processivity in In Vitro Mechanistic Assays

Once deacetylated and converted to its triphosphate form (3'-O-acetyl-2'-deoxycytidine triphosphate is not a direct substrate), the resulting 2'-deoxycytidine triphosphate can be utilized by DNA polymerases. However, the presence of modified nucleosides can significantly impact the fidelity and processivity of these enzymes.

Studies on N4-acyl-2'-deoxycytidine triphosphates have shown that various DNA polymerases, including Family A (Taq, Klenow fragment (exo-)) and Family B (KOD XL), can incorporate these modified nucleotides. oup.comoup.com Interestingly, these modified bases can lead to mispairing, with N4-acylated cytosine frequently pairing with adenine. oup.comoup.com The fidelity of DNA polymerases like human Pol δ is very high, with error rates of less than one mis-insertion per 220,000 nucleotides. nih.gov The introduction of modified bases can challenge this accuracy. While direct data on the influence of 3'-O-acetylated precursors is scarce, the behavior of other modified cytidines suggests that if 3'-O-Acetyl-2'-deoxycytidine were processed into its triphosphate form, it could potentially alter polymerase fidelity. The processivity of a polymerase, its ability to perform multiple consecutive nucleotide incorporations, can also be affected by the presence of modified substrates. nih.gov For example, some polymerases may stall or dissociate after incorporating a modified nucleotide. nih.gov

| DNA Polymerase Family | Effect of Modified Cytidines | Potential Implication for 3'-O-Acetyl-2'-dCTP | Reference |

| Family A (e.g., Taq, KF (exo-)) | Can incorporate N4-acyl-dCTPs, sometimes leading to mispairing with adenine. | Could potentially be incorporated, but may decrease fidelity. | oup.comoup.com |

| Family B (e.g., KOD XL, Pol δ) | Can incorporate N4-acyl-dCTPs; Pol δ has high intrinsic fidelity and proofreading. | Incorporation would be subject to the polymerase's proofreading activity, which could excise the modified base. | oup.comoup.comnih.gov |

Investigations into Nucleic Acid Structure and Dynamics Utilizing 3'-O-Acetyl-2'-deoxycytidine Modified Oligonucleotides

The incorporation of modified nucleosides into synthetic oligonucleotides is a powerful tool for probing nucleic acid structure and function. The 3'-O-acetyl modification can introduce specific structural and stability changes.

Conformational Studies via Advanced Spectroscopic Techniques (e.g., NMR and X-ray crystallography)

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are high-resolution techniques used to determine the three-dimensional structure of nucleic acids. nih.govbiotage.com These methods can reveal detailed information about sugar pucker, backbone torsion angles, and base pairing geometry. The introduction of a 3'-O-acetyl group would be expected to influence the local conformation of the DNA or RNA duplex. For instance, modifications at the 2' or 4' position of the sugar ring have been shown to alter sugar pucker and duplex stability. nih.gov While specific NMR or crystal structures of oligonucleotides containing 3'-O-Acetyl-2'-deoxycytidine were not found in the search results, it is a common practice to use such modified oligonucleotides in biophysical studies to understand the impact of specific functional groups on nucleic acid conformation. biotage.comatdbio.com

Impact of 3'-O-Acetylation on DNA/RNA Helical Stability

| Modification | Expected Structural Impact | Expected Stability Impact | Reference |

| 3'-O-Acetylation | Altered local sugar pucker and backbone conformation. | Potentially destabilizing due to steric clash or disruption of hydration, but could be context-dependent. | nih.govmdpi.complos.org |

Probing DNA Repair Mechanisms with 3'-O-Acetyl-2'-deoxycytidine as a Mechanistic Tool

The use of modified nucleosides is a cornerstone of mechanistic enzymology, providing critical insights into the intricate pathways of DNA repair. By introducing specifically altered substrates, researchers can trap reaction intermediates, identify active enzymes, and delineate the sequential steps of a repair process. While the concept of using a nucleoside analogue like 3'-O-Acetyl-2'-deoxycytidine as a tool to probe DNA repair is theoretically plausible, a comprehensive review of the scientific literature reveals a notable absence of studies employing this specific compound for such purposes.

The modification of the 3'-hydroxyl group is a critical alteration, as this is the site of phosphodiester bond formation by DNA polymerases and ligation by DNA ligases. oup.complos.orgnih.gov A 3'-O-acetyl group would act as a blocking lesion, preventing these fundamental processes. nih.govoup.com In principle, the cellular machinery that recognizes and removes other forms of 3'-end blocking damage, such as 3'-phosphates or 3'-phosphoglycolates, might also recognize a 3'-O-acetyl group. nih.govoup.comannualreviews.org However, specific enzymatic activities for the removal of a 3'-acetyl moiety from a DNA terminus have not been characterized. Research in this area has largely focused on naturally occurring lesions resulting from oxidative damage or as intermediates of base excision repair (BER). oup.comannualreviews.org

Substrate for DNA Repair Enzymes in In Vitro Mechanistic Studies

For 3'-O-Acetyl-2'-deoxycytidine to be a useful mechanistic probe, it would first need to be incorporated into a DNA strand, and its triphosphate form (3'-O-Acetyl-2'-deoxycytidine-5'-triphosphate) would need to be a substrate for a DNA polymerase. Following incorporation, the resulting 3'-acetylated terminus would effectively halt further extension, creating a specific blocked-end substrate.

The central question would then be which, if any, DNA repair enzymes can recognize and process this acetylated 3'-end. The primary candidates for such an activity would be phosphodiesterases or exonucleases that specialize in removing 3'-blocking groups. Key enzymes in human cells that perform such functions include Tyrosyl-DNA phosphodiesterase 1 (TDP1), Aprataxin (APTX), and AP Endonuclease 1 (APE1), which have known 3'-phosphoesterase activities. oup.comoup.com In Escherichia coli, Exonuclease III and Endonuclease IV are known to remove 3'-terminal phosphoglycolaldehyde esters. nih.gov

A review of existing research indicates that while these enzymes are well-studied for their roles in processing 3'-phosphate and 3'-phosphoglycolate ends, there are no published in vitro studies demonstrating their activity on a 3'-O-acetylated DNA terminus. The substrate specificity of these enzymes is tailored to the types of DNA damage commonly generated endogenously, and a 3'-acetyl group does not represent a known physiological DNA lesion or repair intermediate.

Below is a data table summarizing the known activities of key 3'-end processing enzymes on various blocking groups. The absence of data for 3'-O-Acetyl-2'-deoxycytidine highlights the gap in the current scientific literature.

| Enzyme | Organism | Known 3'-Blocking Substrates Processed | Activity on 3'-O-Acetyl Terminus |

| AP Endonuclease 1 (APE1) | Human | 3'-phosphoglycolate, 3'-phosphate, 3'-abasic sites | Not Documented |

| Exonuclease III | E. coli | 3'-phosphoglycolaldehyde esters, 3'-phosphate | Not Documented |

| Endonuclease IV | E. coli | 3'-phosphoglycolaldehyde esters, 3'-phosphate | Not Documented |

| T4 Polynucleotide Kinase 3'-Phosphatase | Bacteriophage | 3'-phosphate | Not Documented |

| Aprataxin (APTX) | Human | 3'-adenosine monophosphate (from abortive ligation) | Not Documented |

This table is based on existing literature and highlights the lack of specific data for 3'-O-Acetyl-2'-deoxycytidine.

Elucidation of Repair Pathway Intermediates and Reaction Products

The elucidation of repair pathway intermediates is a powerful application of modified substrates. If an enzyme were to process a 3'-O-acetylated DNA end, the reaction could potentially be stalled at a subsequent step, allowing for the isolation and characterization of novel intermediates. For instance, if a hypothetical "deacetylase" were to remove the acetyl group, the resulting 3'-hydroxyl could then be acted upon by polymerases or ligases.

Alternatively, if the acetylated base itself were recognized as damage, a DNA glycosylase might initiate the base excision repair (BER) pathway. nih.govmdpi.com The BER pathway involves a series of well-defined intermediates. nih.govacs.org It is initiated by a DNA glycosylase that removes the damaged base, creating an apurinic/apyrimidinic (AP) site. mdpi.comnih.gov This AP site is then incised by an AP endonuclease, most notably APE1 in humans, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. nih.govacs.org

However, there is no evidence to suggest that the acetyl group on the 3'-sugar of 2'-deoxycytidine would render the cytosine base itself a substrate for any known DNA glycosylase. DNA glycosylases recognize modifications on the base, not the sugar moiety, for excision. mdpi.comnih.gov

Furthermore, studies using other modified nucleosides to trap BER intermediates, such as stable AP site analogs or nucleosides that generate specific blocked termini upon processing, have been instrumental in understanding this pathway. wgtn.ac.nzoup.com For example, bifunctional glycosylases can create a 3'-α,β-unsaturated aldehyde after base removal, which is a specific type of blocked end processed by APE1. neb.comoup.com The use of 3'-O-Acetyl-2'-deoxycytidine for a similar purpose has not been reported. The reaction products that would result from its interaction with DNA repair pathways remain hypothetical due to the lack of experimental investigation.

Advanced Analytical and Spectroscopic Characterization in Research of the 3 O Acetyl 2 Deoxycytidine Nucleoside and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation in Complex Mixtures

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone for the analysis of 3'-O-Acetyl-2'-deoxycytidine, providing precise mass measurements that facilitate unambiguous identification and structural characterization, even within complex biological matrices.

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of 3'-O-Acetyl-2'-deoxycytidine by analyzing its fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of O-acetylated compounds is well-characterized and typically involves two primary competing pathways: the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) or the loss of acetic acid (CH₃COOH, 60 Da).

A key fragmentation event for nucleosides is the cleavage of the N-glycosidic bond, which separates the deoxyribose sugar moiety from the cytosine base. This typically results in a prominent product ion corresponding to the protonated nucleobase. For 3'-O-Acetyl-2'-deoxycytidine, this would yield a protonated cytosine ion (BH₂⁺) at a mass-to-charge ratio (m/z) of 112.05.

The power of MS/MS is particularly evident in its ability to differentiate between structural isomers. For instance, 3'-O-Acetyl-2'-deoxycytidine can be distinguished from its isomer, N⁴-Acetyl-2'-deoxycytidine, where the acetyl group is on the exocyclic amine of the cytosine base rather than the sugar. While both isomers have the same precursor ion mass, their fragmentation patterns differ. The N-acetyl bond in N⁴-Acetyl-2'-deoxycytidine is generally more stable than the O-acetyl ester bond in 3'-O-Acetyl-2'-deoxycytidine. Consequently, 3'-O-Acetyl-2'-deoxycytidine would show a more facile loss of the acetyl group (as ketene or acetic acid) from the sugar, while fragmentation of N⁴-Acetyl-2'-deoxycytidine would be dominated by the glycosidic bond cleavage, preserving the acetylated base.

Table 1: Expected MS/MS Fragmentation of 3'-O-Acetyl-2'-deoxycytidine and its Isomer

| Precursor Ion (m/z) | Compound | Key Fragment Ion (m/z) | Description of Loss |

| 270.1084 | 3'-O-Acetyl-2'-deoxycytidine | 228.0979 | Loss of ketene (-42 Da) |

| 270.1084 | 3'-O-Acetyl-2'-deoxycytidine | 210.0873 | Loss of acetic acid (-60 Da) |

| 270.1084 | 3'-O-Acetyl-2'-deoxycytidine | 112.0504 | Protonated cytosine base |

| 270.1084 | N⁴-Acetyl-2'-deoxycytidine | 154.0608 | Protonated N⁴-acetylcytosine base |

| 270.1084 | N⁴-Acetyl-2'-deoxycytidine | 112.0504 | Loss of ketene from the base fragment |

Data is illustrative and based on established fragmentation principles.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and specific quantification of modified nucleosides like 3'-O-Acetyl-2'-deoxycytidine in various biological samples, including serum, urine, and cell lysates. shimadzu.comnih.gov This methodology is critical for pharmacokinetic studies, metabolism research, and for correlating the levels of modified nucleosides with disease states. mdpi.comnih.govacs.org

The quantitative workflow typically employs a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. In this setup, the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ ion of 3'-O-Acetyl-2'-deoxycytidine at m/z 270.1), which is then fragmented in the collision cell. The third quadrupole is set to monitor for one or more specific, high-intensity product ions (e.g., m/z 210.1 or 112.05). This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the complex sample matrix. mdpi.com

For accurate quantification, a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 3'-O-Acetyl-2'-deoxycytidine) is added to the sample at a known concentration. This standard co-elutes with the analyte and experiences similar ionization effects, allowing for precise correction of variations in sample preparation and instrument response. The concentration of the analyte is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve generated from standards of known concentrations. mdpi.com Method validation according to regulatory guidelines ensures the accuracy, precision, and robustness of the assay. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of 3'-O-Acetyl-2'-deoxycytidine in solution at atomic resolution. It provides critical insights into the molecule's conformation, which dictates its biological activity and interactions with target macromolecules.

A suite of multidimensional NMR experiments is employed to establish the complete structure of 3'-O-Acetyl-2'-deoxycytidine.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds, allowing for the mapping of the proton network within the deoxyribose sugar ring.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates each proton directly to its attached carbon (¹³C) or nitrogen (¹⁵N) atom, providing a map of all C-H and N-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: This technique reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). It is essential for connecting the different spin systems, for example, linking the H1' proton of the sugar to the C2 and C6 carbons of the cytosine base, thus confirming the glycosidic linkage. It also confirms the position of the acetyl group by showing a correlation between the acetyl methyl protons and the C3' carbon of the sugar.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. NOESY data is crucial for determining the molecule's 3D conformation, including the orientation of the cytosine base relative to the sugar (the syn vs. anti conformation) and the pucker of the deoxyribose ring (e.g., C2'-endo or C3'-endo).

By integrating the distance and dihedral angle restraints derived from these experiments, a precise 3D model of the molecule's solution structure can be calculated.

Understanding how 3'-O-Acetyl-2'-deoxycytidine interacts with its biological targets, such as DNA polymerase, is key to deciphering its mechanism of action. Isotope-edited and isotope-filtered NMR techniques are specifically designed to study such interactions, especially when one component (the protein) is much larger than the other (the ligand). ckisotopes.com

The experimental strategy involves preparing an isotopically labeled sample of 3'-O-Acetyl-2'-deoxycytidine (e.g., uniformly ¹³C- and/or ¹⁵N-labeled) while leaving the target protein, DNA polymerase, unlabeled (at natural isotopic abundance). mdpi.com

Isotope-Filtered NOESY: In this experiment, the NMR pulse sequence is designed to specifically detect only those Nuclear Overhauser Effects (NOEs) that occur between a proton on the isotopically labeled ligand and a proton on the unlabeled protein. This effectively filters out the thousands of signals from intramolecular NOEs within the large protein, leaving only the signals that define the ligand-protein interface. These intermolecular NOEs provide direct evidence of which parts of the 3'-O-Acetyl-2'-deoxycytidine molecule are in close spatial proximity to specific amino acid residues in the active site of DNA polymerase.

Saturation Transfer Difference (STD) NMR: In this ligand-based NMR method, signals from the large protein target are selectively saturated. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained that shows signals only from the parts of the ligand that are in direct contact with the protein.

These powerful techniques allow researchers to map the binding epitope of 3'-O-Acetyl-2'-deoxycytidine on the surface of the enzyme, revealing the precise orientation and conformation of the nucleoside within the active site and providing invaluable data for rational drug design and understanding mechanisms of inhibition.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Advanced chromatography is essential for both the isolation and the quality control of 3'-O-Acetyl-2'-deoxycytidine. These methods ensure that the compound used in biochemical and structural studies is free from impurities, such as starting materials, byproducts, or isomeric variants, which could otherwise confound experimental results.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the final purity assessment of 3'-O-Acetyl-2'-deoxycytidine. shimadzu.com Reverse-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov The compound is separated from more polar or less polar impurities based on its hydrophobicity.

Detection is commonly performed using a UV detector, as the cytosine ring has a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to 3'-O-Acetyl-2'-deoxycytidine and expressing it as a percentage of the total peak area in the chromatogram. For higher specificity, HPLC is coupled directly to a mass spectrometer (LC-MS), which confirms that the main peak has the correct mass for the target compound. nih.gov

For the initial purification of the compound after synthesis, preparative column chromatography using silica (B1680970) gel is often employed. This technique allows for the separation of gram-scale quantities of the product from reaction side products based on differences in polarity.

Preparative and Analytical HPLC Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the qualitative and quantitative analysis of 3'-O-Acetyl-2'-deoxycytidine and its analogs, as well as for the purification of these compounds on a larger scale (preparative HPLC). shimadzu.com The choice between analytical and preparative HPLC depends on the desired outcome: analytical HPLC is used to identify and quantify components in a mixture with high resolution and sensitivity, while preparative HPLC aims to isolate and collect pure fractions of a specific compound for further use. shimadzu.com

Analytical HPLC:

Analytical HPLC is primarily employed for purity assessment, stability studies, and quantification of 3'-O-Acetyl-2'-deoxycytidine. Reversed-phase (RP) chromatography is the most common mode used for nucleoside analysis. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. nih.govnih.gov

The separation of 3'-O-Acetyl-2'-deoxycytidine from related compounds, such as the parent nucleoside 2'-deoxycytidine (B1670253), other acetylated derivatives, or degradation products, is achieved by carefully optimizing the mobile phase composition. nih.gov A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve efficient separation of compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector, as the cytosine base has a strong chromophore. nih.govresearchgate.net

| Parameter | Typical Conditions for Analytical HPLC of Nucleosides |

| Stationary Phase | Reversed-Phase C18 (5 µm particle size) |

| Column Dimensions | 150-250 mm length x 4.6 mm internal diameter |

| Mobile Phase | A: Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 6.8) B: Organic Modifier (Methanol or Acetonitrile) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.6 - 1.0 mL/min nih.govnih.gov |

| Detection | UV at ~260-270 nm nih.gov |

| Temperature | 25 - 40 °C nih.gov |

Preparative HPLC:

When larger quantities of highly pure 3'-O-Acetyl-2'-deoxycytidine are required, for instance, after a chemical synthesis, preparative HPLC is the method of choice. shimadzu.com The principles are the same as analytical HPLC, but the scale is significantly larger. This involves using columns with a larger internal diameter and stationary phases with larger particle sizes to accommodate higher sample loads.

The goal is to maximize throughput while maintaining adequate separation to achieve the desired purity. The mobile phase composition developed at the analytical scale is often transferred to the preparative scale, with adjustments to the gradient and flow rate to optimize the separation for larger volumes. scienceopen.com After separation, fractions containing the purified compound are collected using a fraction collector for subsequent processing, which may include solvent evaporation to yield the solid product. shimadzu.com

Chiral Chromatography for Stereoisomer Resolution

The synthesis of derivatives of 3'-O-Acetyl-2'-deoxycytidine can introduce new chiral centers into the molecule, leading to the formation of stereoisomers, specifically enantiomers or diastereomers. tandfonline.com Since different stereoisomers can exhibit distinct biological activities, their separation and characterization are critically important. tandfonline.com Chiral chromatography is a powerful technique for resolving these isomeric mixtures. researchgate.net

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. nih.gov The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. nih.gov

For nucleoside analogs, polysaccharide-based and cyclodextrin-based CSPs are commonly employed. tandfonline.comresearchgate.net

Polysaccharide-based CSPs: Columns like Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) are effective for separating a wide range of chiral compounds, including nucleoside derivatives. researchgate.net These separations are typically performed in normal-phase mode, using mobile phases composed of hexane (B92381) and an alcohol (e.g., ethanol (B145695) or isopropanol). researchgate.net

Cyclodextrin-based CSPs: These phases, such as Cyclobond I 2000 (based on β-cyclodextrin), offer unique selectivity. tandfonline.comtandfonline.com The separation mechanism involves the inclusion of a part of the analyte molecule (often an aromatic group) into the hydrophobic cyclodextrin (B1172386) cavity, supplemented by interactions with hydroxyl groups on the rim of the cyclodextrin. These columns are versatile and can be used in reversed-phase, normal-phase, or polar organic modes. tandfonline.comresearchgate.net The choice of mode and mobile phase composition significantly impacts the retention and resolution of the stereoisomers. tandfonline.com

The resolution (Rs) is a critical parameter in chiral separations, indicating the degree of separation between two enantiomeric peaks. A resolution value of 1.5 or greater is generally considered to represent baseline separation. tandfonline.com

| Parameter | Typical Conditions for Chiral HPLC of Nucleoside Analogs |

| Stationary Phase | Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate) Cyclodextrin-based: β-cyclodextrin (e.g., Cyclobond I 2000) tandfonline.comresearchgate.net |

| Mobile Phase | Normal Phase (NP): n-Hexane / Alcohol (Ethanol or 2-Propanol) researchgate.netReversed Phase (RP): Water / Acetonitrile or Methanol tandfonline.comPolar Organic Mode (POM): Acetonitrile / Methanol tandfonline.com |

| Detection | UV |

| Key Metrics | Retention factor (k), Enantioselectivity factor (α), Resolution (Rs) tandfonline.com |

The development of a successful chiral separation method often requires screening different CSPs and mobile phase systems to find the optimal conditions for resolving the specific stereoisomers of a 3'-O-Acetyl-2'-deoxycytidine derivative. researchgate.net

Emerging Research Avenues and Future Directions for the 3 O Acetyl 2 Deoxycytidine Nucleoside

Development of Novel Synthetic Methodologies

The synthesis of modified nucleosides like 3'-O-Acetyl-2'-deoxycytidine traditionally involves multi-step processes that can utilize harsh chemicals and solvents. Modern chemistry is increasingly focused on developing more efficient and environmentally benign synthetic routes.

Eco-Friendly and Enzymatic Approaches: Recent trends in organic synthesis emphasize "green chemistry" principles, aiming to reduce waste and energy consumption. For nucleoside synthesis, this includes microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields. mdpi.com Another promising eco-friendly approach is the use of enzymatic catalysts, such as lipases, for regioselective acylation and deacylation reactions. nih.gov These enzymes operate under mild conditions and can offer high selectivity for specific hydroxyl groups on the deoxyribose sugar, which is critical for producing the 3'-O-acetyl isomer specifically. nih.gov For instance, a lysine-assisted methanolysis method has been developed for the deacylation of nucleosides, offering a greener alternative to traditional deprotection strategies by using a renewable catalyst and avoiding harsh conditions. tandfonline.com

Catalyst-Free and Water-Based Synthesis: Innovations in synthetic protocols have also led to methods that reduce or eliminate the need for costly and often toxic heavy-metal catalysts. mdpi.com Research into aqueous acetylation protocols is gaining traction, although it faces the challenge of the rapid hydrolysis of acetylating agents in water. ucl.ac.uk However, new methods are being developed that allow for the selective acylation of nucleosides in water, which is an environmentally benign solvent. ucl.ac.uk These approaches not only reduce the environmental impact but also simplify the purification of the final products. mdpi.comucl.ac.uk The development of such methodologies for 3'-O-Acetyl-2'-deoxycytidine would represent a significant advance in sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for Acetylated Nucleosides

| Methodology | Key Features | Advantages | Potential Challenges |

| Conventional Synthesis | Utilizes protecting groups, often in organic solvents like pyridine. | Well-established and versatile. | Use of toxic solvents, potential for side products, harsh deprotection steps. |

| Microwave-Assisted | Employs microwave irradiation to accelerate reactions. mdpi.com | High yields, significantly reduced reaction times. mdpi.com | Requires specialized equipment, potential for localized overheating. |

| Enzymatic (Lipase) | Uses enzymes for regioselective acylation/deacylation. nih.gov | High selectivity, mild reaction conditions, low environmental impact. nih.gov | Enzyme cost and stability, optimization of reaction conditions required. |

| Aqueous Synthesis | Performed in water as the primary solvent. ucl.ac.uk | Environmentally benign, simplified product purification. ucl.ac.uk | Hydrolysis of reagents, solubility issues for some substrates. ucl.ac.uk |

| Catalyst-Free | Avoids the use of heavy metal or other hazardous catalysts. mdpi.com | Cost-effective, ecologically friendly, simplified purification. mdpi.com | May require specific substrates or reaction conditions to be effective. |

Exploration of New Biochemical Probing Applications

The unique chemical handle provided by the 3'-O-acetyl group positions this modified nucleoside as a potential scaffold for novel biochemical probes. These tools are designed to study biological processes with high precision.

Activity-Based Probes: Activity-based probes are powerful tools used to monitor the functional state of enzymes within complex biological systems. nih.gov These probes typically consist of a reactive group (a "warhead") that covalently binds to the active site of an enzyme, and a reporter tag, such as a fluorophore or biotin (B1667282). nih.gov 3'-O-Acetyl-2'-deoxycytidine could be developed into such a probe. For instance, the acetyl group could be recognized and cleaved by a specific esterase enzyme. This cleavage event could, in turn, activate a linked reporter group, allowing for the detection of enzyme activity.

Photosensitizer Studies: Photodynamic therapy (PDT) is a cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill tumor cells. nih.gov Activatable photosensitizers (aPS) are an advanced class of these agents that are "turned on" only in the presence of specific stimuli found in the tumor microenvironment, thereby minimizing damage to healthy tissue. nih.gov A derivative of 3'-O-Acetyl-2'-deoxycytidine could be engineered as an aPS. The nucleoside could be linked to a photosensitizer molecule in such a way that its activity is quenched. Upon enzymatic removal of the 3'-O-acetyl group by a cancer-specific enzyme, the photosensitizer would be released or undergo a conformational change, restoring its ROS-generating ability upon light irradiation. nih.gov This strategy offers a highly targeted approach to photodynamic therapy. nih.gov

Advanced Structural Biology Research Utilizing the Modified Nucleoside

Incorporating modified nucleosides into DNA or RNA strands is a key strategy for studying their three-dimensional structure and dynamics. 3'-O-Acetyl-2'-deoxycytidine can provide unique advantages in these structural analyses.

X-ray Crystallography: X-ray crystallography is a powerful technique for determining the precise atomic structure of macromolecules, including nucleic acids. nih.gov The introduction of modified nucleosides can help in the crystallization process or provide specific points of reference within the structure. While a crystal structure for 3'-O-Acetyl-2'-deoxycytidine itself is not prominently available, analysis of the closely related compound 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine demonstrates how acetyl groups are accommodated within a crystal lattice. Such studies provide detailed information on bond lengths, angles, and the conformation of the sugar ring, which are critical for understanding the structural impact of the modification.

Table 2: Crystallographic Data for a Related Acetylated Deoxycytidine Analogue (3',5'-di-O-acetyl-N(4)-hydroxy-5-fluoro-2'-deoxycytidine)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell a (Å) | 21.72 |

| Unit Cell b (Å) | 8.72 |

| Unit Cell c (Å) | 8.61 |

| Unit Cell β (°) | 90.42 |

| Data derived from a study on a closely related molecule to illustrate the type of structural information obtained. |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of structural biology, providing insights into the structure and dynamics of molecules in solution. When 3'-O-Acetyl-2'-deoxycytidine is incorporated into an oligonucleotide, the acetyl group provides a distinct set of proton signals in the ¹H NMR spectrum. researchgate.netresearchgate.net These signals are sensitive to the local chemical environment and can be used to probe conformational changes in the DNA or RNA strand upon binding to proteins or other molecules. For example, 5-fluoro-2'-deoxycytidine (B1672315) has been used as a probe for studying DNA transitions using ¹⁹F NMR spectroscopy, and similar principles apply to using acetylated versions for ¹H NMR. acs.org

Computational Chemistry and Molecular Dynamics Simulations of Modified Nucleic Acids

Computational methods are increasingly used to complement experimental research by providing a detailed, atomistic view of molecular behavior over time.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of a DNA duplex containing 3'-O-Acetyl-2'-deoxycytidine. scispace.com These simulations track the movements of every atom in the system over time, providing a high-resolution "movie" of the molecule's dynamics. nih.gov Such studies can reveal how the 3'-O-acetyl modification affects the local and global structure of the DNA helix, its flexibility, and its interactions with water, ions, and binding partners like proteins. nih.govacs.org For example, simulations have shown that the acetylation of histone tails, proteins that package DNA, can significantly alter DNA accessibility. nih.govresearchgate.net A similar approach could predict how the acetyl group on the deoxyribose backbone might influence DNA unwrapping or its recognition by enzymes.

Quantum Chemistry Calculations: Computational quantum chemistry methods can be employed to study the electronic properties of 3'-O-Acetyl-2'-deoxycytidine. These calculations can provide insights into the stability of the molecule and its reactivity. nih.gov For instance, by calculating the energy of different conformations, researchers can predict the most stable arrangement of the acetyl group relative to the rest of the nucleoside. This information is valuable for interpreting experimental data from structural studies and for designing new molecules with specific properties.

Conclusion

Summary of Key Academic Contributions and Fundamental Insights

The study of 3'-O-Acetyl-2'-deoxycytidine and its related acetylated derivatives has provided significant contributions to the fields of nucleic acid chemistry and chemical biology. As a modified nucleoside, its primary academic importance lies in its utility as a synthetic intermediate and a research tool for probing biochemical pathways.

One of the most fundamental insights gained from research involving this compound is the critical role of selective protection and deprotection strategies in the chemical synthesis of complex nucleoside analogues. researchgate.net The acetyl group at the 3'-position serves as a temporary protecting group, allowing for chemical modifications at other sites of the 2'-deoxycytidine (B1670253) molecule, such as the 5'-hydroxyl or the N4-amino group. The development of methods for the regioselective acetylation and deacetylation of cytidine (B196190) derivatives has been a key area of research, enabling the synthesis of specifically modified oligonucleotides and potential therapeutic agents. researchgate.nettandfonline.com This work has advanced the broader understanding of nucleoside chemistry, which is foundational for the creation of antiviral and anticancer drugs. biosynth.combiosynth.com

Furthermore, 3'-O-Acetyl-2'-deoxycytidine serves as a valuable tool in studying the metabolism and mechanism of action of nucleoside-based prodrugs. nih.gov Acetylated nucleosides can exhibit altered solubility and cell permeability compared to their parent compounds. By observing the intracellular processing of molecules like 3'-O-Acetyl-2'-deoxycytidine, researchers can gain insights into the enzymatic machinery responsible for activating or degrading such compounds. This contributes to the rational design of more effective therapeutic nucleosides with improved pharmacological profiles.

The compound has also been instrumental in exploring the structural and functional consequences of modifications within nucleic acids. The introduction of an acetyl group can influence the conformation of the sugar pucker, affect hydrogen bonding patterns, and alter the stability of DNA duplexes. While N4-acetyldeoxycytidine has been more directly studied in this context for its epigenetic relevance, the synthetic accessibility of various O-acetylated precursors like 3'-O-Acetyl-2'-deoxycytidine is crucial for enabling such biophysical studies. mdpi.com

Future Outlook and Unanswered Questions in Fundamental Chemical Biology and Nucleic Acid Research

Despite the knowledge gained, several unanswered questions and future research directions remain in the context of 3'-O-Acetyl-2'-deoxycytidine and modified nucleosides at large.

A significant area for future exploration is the precise elucidation of the metabolic pathways for various O-acetylated nucleosides within different cell types. Key unanswered questions include: What specific esterases are responsible for the deacetylation of 3'-O-Acetyl-2'-deoxycytidine in vivo? How does the rate of this deacetylation affect the bioavailability and efficacy of a potential therapeutic agent derived from it? Understanding this metabolic fate is crucial for designing next-generation nucleoside prodrugs with controlled activation and reduced off-target effects. nih.gov

Another fundamental challenge is the potential for acyl migration. The acetyl group on the sugar moiety of a nucleoside can spontaneously migrate between adjacent hydroxyl groups under certain conditions, such as changes in pH. nih.gov A critical unanswered question is the extent and biological relevance of 3'-O to 5'-O acetyl migration in 2'-deoxynucleosides. Future research could focus on developing more sophisticated analytical techniques to track this migration within cellular environments and understanding its impact on the compound's biological activity and interaction with enzymes.

From a synthetic chemistry perspective, the development of even more efficient and "greener" methods for regioselective acetylation and deacetylation remains a priority. While many procedures exist, they often require harsh conditions or expensive reagents. tandfonline.com Future work will likely focus on enzymatic or chemoenzymatic approaches to achieve higher selectivity under milder conditions, facilitating the large-scale synthesis of modified nucleosides for therapeutic and research applications.

Finally, the broader role of sugar modifications, including acetylation, in epigenetic regulation and DNA repair mechanisms is an exciting frontier. While base modifications like N4-acetylcytosine are known epigenetic marks, the functional role of transient sugar modifications is less understood. mdpi.com Could 3'-O-acetylation serve as a transient signal recognized by specific cellular proteins? Answering this question will require the development of new chemical biology tools to detect and study such modifications in their native biological context, opening new avenues in our understanding of nucleic acid function.

Q & A

Q. What are the key considerations for synthesizing 3'-O-Acetyl-2'-deoxycytidine, and how can reaction conditions be optimized?

Synthesis typically involves acetylation of the 3'-hydroxyl group of 2'-deoxycytidine. Key steps include:

- Protecting group strategy : Use acetyl groups to block the 3'-OH, while leaving the 5'-OH free for subsequent derivatization .